2-Piridin-3-ilpirrolidina

Descripción general

Descripción

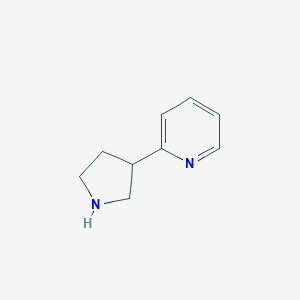

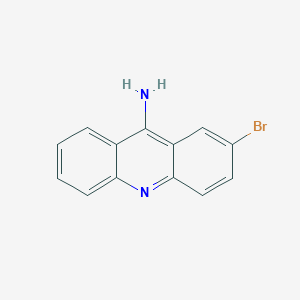

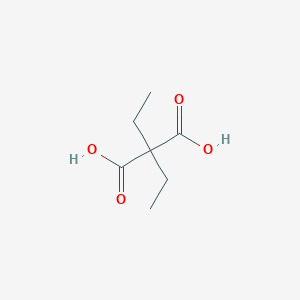

“2-Pyrrolidin-3-ylpyridine” is a compound with the molecular formula C9H12N2 . It is a type of nitrogen heterocycle and is of interest in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “2-Pyrrolidin-3-ylpyridine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Descubrimiento de Fármacos

El anillo de pirrolidina de cinco miembros, que es parte de la estructura de “2-Piridin-3-ilpirrolidina”, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve incrementado por la posibilidad de explorar eficientemente el espacio del farmacóforo debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .

Actividad Antifibrótica

Se sintetizó una serie de nuevos derivados de 2-(piridin-2-il) pirimidina, que incluyen “this compound”, y se evaluaron sus actividades biológicas frente a células estelares hepáticas de rata inmortalizadas (HSC-T6) . Se descubrió que algunos de estos compuestos presentaban mejores actividades antifibróticas que la pirfenidona y la Bipy55′DC .

Química Verde

La aplicación de la síntesis orgánica asistida por microondas (MAOS) para la síntesis de pirrolidinas, incluyendo “this compound”, ha tenido un fuerte impacto, permitiendo aumentar la eficiencia sintética, y también apoyando la nueva era de la química verde .

Actividades Biológicas y Farmacéuticas

Se ha informado que los compuestos que contienen pirimidina como núcleo, que incluye “this compound”, exhiben diversos tipos de actividades biológicas y farmacéuticas . Por ejemplo, los derivados de pirimidina son conocidos como compuestos antimicrobianos, antivirales, antitumorales y antifibróticos .

Aplicaciones Sintéticas

La pirrolidin-2-ona, una lactama de cinco miembros presente en compuestos naturales y sintéticos, ha sido objeto de amplias investigaciones debido a sus diversas y destacadas aplicaciones biológicas, agroquímicas y sintéticas .

Estereogenicidad de los Carbonos

Una de las características más significativas del anillo de pirrolidina es la estereogenicidad de los carbonos . Los diferentes isómeros estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos, debido al diferente modo de unión a las proteínas enantioselectivas<a aria-label="1: One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons1" data-citationid="884ba0eb-c488-d276-84ab-0d824c215115-32" h="ID=SERP,5017.1" href="

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-pyrrolidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXABSODTGKUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407522 | |

| Record name | 2-Pyrrolidin-3-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150281-45-1 | |

| Record name | 2-Pyrrolidin-3-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)

![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)